molecular formula C19H21ClN2O5S B3485701 N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B3485701
M. Wt: 424.9 g/mol
InChI Key: YZWZUPCQUQOZGQ-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide” is a compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . It is also known by registry numbers ZINC000000798633 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of various sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF), N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), 1-tosyl-1H-imidazole (PSASF-x), 4-methyl-N-(pyridin-4-yl) benzenesulfonamide (PSASF-2), and 1-ethyl-4-tosylpiperazine (PSASF-3) has been described .


Molecular Structure Analysis

The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .


Chemical Reactions Analysis

The chemical reactions of this compound involve many chemical techniques as well as new computational chemistry applications used to study the utilization of drugs and their biological effects . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .

Future Directions

The future directions for this compound could involve designing and developing new pharmaceutical compounds . This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-12(2)22-28(25,26)16-7-8-18(17(20)10-16)27-11-19(24)21-15-6-4-5-14(9-15)13(3)23/h4-10,12,22H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZUPCQUQOZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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